molecular formula C13H16D4N6O4.HCl B602435 Valacyclovir-d4, Hydrochloride CAS No. 1331910-75-8

Valacyclovir-d4, Hydrochloride

Cat. No.: B602435
CAS No.: 1331910-75-8
M. Wt: 364.82
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Description

Valacyclovir-d4, Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. Valacyclovir is the L-valine ester of acyclovir, which is a nucleoside analog that inhibits viral DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valacyclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The process involves the reaction of acyclovir with L-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the crystallization of the product from an ethanol-water mixture to obtain the desired polymorphic form. The final product is then purified and dried to achieve the required pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Valacyclovir Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Hydrolysis: Esterases in biological systems.

Major Products Formed

Scientific Research Applications

Valacyclovir Hydrochloride is extensively used in scientific research for its antiviral properties. It is used to study the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Research has shown its efficacy in reducing the severity and duration of herpes outbreaks in immunocompromised patients . Additionally, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Mechanism of Action

Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Valacyclovir Hydrochloride is compared with other antiviral drugs such as acyclovir and famciclovir. While acyclovir is effective, its poor oral bioavailability necessitates frequent dosing. Valacyclovir, being a prodrug of acyclovir, has better oral bioavailability and requires less frequent dosing . Famciclovir, another antiviral drug, is also used to treat herpes infections but has a different mechanism of action, being a prodrug of penciclovir .

Similar Compounds

    Acyclovir: Direct antiviral agent with lower bioavailability.

    Famciclovir: Prodrug of penciclovir with a different mechanism of action.

Valacyclovir Hydrochloride stands out due to its improved pharmacokinetic profile and efficacy in treating herpes infections with less frequent dosing compared to acyclovir .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDBUOENGJMLV-SRNSESIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331910-75-8
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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